molecular formula C7H16ClNO3S B6215994 (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride CAS No. 2742623-54-5

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride

Cat. No.: B6215994
CAS No.: 2742623-54-5
M. Wt: 229.7
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Description

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methanesulfonylethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride typically involves the reaction of morpholine with a suitable methanesulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The methanesulfonylethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-(2-methylsulfonylethyl)morpholine
  • (3S)-3-(2-ethylsulfonylethyl)morpholine
  • (3S)-3-(2-propylsulfonylethyl)morpholine

Uniqueness

(3S)-3-(2-methanesulfonylethyl)morpholine hydrochloride is unique due to the presence of the methanesulfonylethyl group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

CAS No.

2742623-54-5

Molecular Formula

C7H16ClNO3S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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